molecular formula C7H5N5S2 B1678029 PR-619 CAS No. 2645-32-1

PR-619

Cat. No.: B1678029
CAS No.: 2645-32-1
M. Wt: 223.3 g/mol
InChI Key: ZXOBLNBVNROVLC-UHFFFAOYSA-N
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Description

PR-619 is a small molecule inhibitor known for its broad-spectrum activity against deubiquitylating enzymes. These enzymes play a crucial role in the post-translational modification of proteins through the addition and removal of ubiquitin, a small regulatory protein. This compound is particularly significant in the study of cellular processes involving ubiquitin and ubiquitin-like proteins, which are essential for protein degradation, signal transduction, and immune responses .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,5-Dithiocyanatopyridine-2,6-diamine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly deubiquitinating enzymes (DUBs). It acts as a DUB inhibitor with IC50 values ranging from 5 to 20 μM . The compound induces the accumulation of polyubiquitinated proteins in cells without directly affecting proteasome activity .

Cellular Effects

The effects of 3,5-Dithiocyanatopyridine-2,6-diamine on cells are profound. It influences cell function by inducing the accumulation of polyubiquitinated proteins . This accumulation does not directly affect proteasome activity but activates autophagy .

Molecular Mechanism

The molecular mechanism of action of 3,5-Dithiocyanatopyridine-2,6-diamine involves its binding interactions with biomolecules. As a DUB inhibitor, it prevents the action of deubiquitinating enzymes, leading to an increase in polyubiquitinated proteins . This process does not directly affect proteasome activity but activates autophagy .

Preparation Methods

PR-619, chemically known as 2,6-diamino-3,5-dithiocyanopyridine, can be synthesized through a series of chemical reactions involving the introduction of thiocyanate groups to a pyridine ring. The synthetic route typically involves the reaction of 2,6-diaminopyridine with thiocyanogen under controlled conditions. Industrial production methods may involve optimizing reaction conditions to achieve high yield and purity, such as adjusting temperature, solvent, and reaction time .

Chemical Reactions Analysis

PR-619 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where the thiocyanate groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

PR-619 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the ubiquitin-proteasome system and the role of deubiquitylating enzymes in protein regulation.

    Biology: this compound is employed in cellular studies to investigate the effects of ubiquitin and ubiquitin-like proteins on cellular processes such as protein degradation, signal transduction, and immune responses.

    Medicine: The compound is explored for its potential therapeutic applications in treating diseases associated with dysregulated ubiquitin pathways, including cancer and neurodegenerative disorders.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting deubiquitylating enzymes .

Comparison with Similar Compounds

PR-619 is unique due to its broad-spectrum activity and reversible inhibition of deubiquitylating enzymes. Similar compounds include:

This compound’s broad specificity and reversible inhibition make it a versatile tool for research and potential therapeutic applications.

Properties

IUPAC Name

(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOBLNBVNROVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1SC#N)N)N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384716
Record name 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2645-32-1
Record name 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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